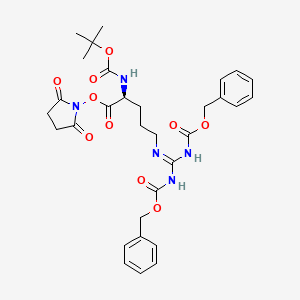

Boc-arg(Z)2-osu

Description

Contextualization of Boc-Arg(Z)2-OSu within Contemporary Peptide Chemistry

In modern peptide synthesis, the choice of protecting groups and coupling strategies is critical for success. This compound is a valuable building block, especially in solution-phase peptide synthesis (SPPS), a method that remains crucial for large-scale production and the synthesis of complex peptide fragments. bachem.com The compound features three key components that define its role: the Boc (tert-butyloxycarbonyl) group for temporary protection of the alpha-amino group, two Z (benzyloxycarbonyl) groups for semi-permanent protection of the side-chain guanidino group, and the OSu (N-hydroxysuccinimide) ester for activation of the carboxyl group. thieme-connect.de

This combination makes this compound a highly effective reagent for creating specific peptide sequences. chemimpex.com Its design addresses the significant challenges posed by the arginine residue, improving the solubility and stability of peptide intermediates, which is vital for maintaining bioactivity. chemimpex.com The use of such pre-activated and protected amino acids is a key strategy in contemporary chemistry to streamline the synthesis of complex biomolecules, including therapeutic peptides and bioconjugates. chemimpex.comchemimpex.com

Historical Development of Arginine Protecting Groups in Peptide Synthesis

The guanidino group of arginine is strongly basic and highly nucleophilic, necessitating its protection during peptide synthesis to prevent side reactions. nih.gov Historically, finding the ideal protecting group for arginine has been a persistent challenge. Early peptide synthesis, particularly within the Boc/Bzl protection strategy, utilized groups like nitro (NO2) and tosyl (Tos). peptide.com While functional, these groups had drawbacks; for instance, the NO2 group could lead to the formation of ornithine as a byproduct during cleavage. peptide.com

The evolution of peptide synthesis saw the introduction of more acid-labile sulfonyl-type protecting groups for use in Fmoc-based strategies, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which are now widely used. nih.gov The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was one of the earliest and most foundational Nα protecting groups in peptide synthesis. bachem.com Its application was extended to side-chain protection. The development of the di-Z protected arginine derivative, Boc-Arg(Z)2-OH, by Meldal and Kindtler, provided a solution for applications requiring complete masking of the guanidino group's basicity and nucleophilicity. thieme-connect.depeptide.com This derivative proved particularly useful in solution-phase synthesis, offering good yields where other protected forms like Boc-Arg(Tos)-OH led to byproducts. peptide.com

Role of Activated Esters in High-Yield Amide Bond Formation

The formation of a peptide bond (an amide bond) between two amino acids requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. N-hydroxysuccinimide (NHS) esters, designated as -OSu, are one of the most effective and widely used classes of activated esters for this purpose. bachem.comnih.gov

First introduced in the 1960s, NHS esters react efficiently with primary amines under mild conditions to form highly stable amide bonds, releasing the water-soluble N-hydroxysuccinimide as a byproduct. nih.govnih.gov This reactivity makes them ideal for both solid-phase and solution-phase synthesis. bachem.com The use of an OSu ester in this compound means the amino acid is "pre-activated" for coupling. This allows for direct, high-yield acylation of a free amino group of a peptide chain without the need for in-situ coupling reagents, streamlining the synthesis process. bachem.comthieme-connect.de This method is particularly popular in solution synthesis for preparing intermediate peptide fragments. thieme-connect.de

Overview of this compound as a Specialized Amino Acid Derivative

This compound is a highly specialized amino acid derivative engineered for specific applications in organic and peptide synthesis. Its structure is a confluence of strategic chemical modifications:

Nα-Boc Protection : The tert-butyloxycarbonyl group is a temporary protecting group for the alpha-amino terminus. It is stable under the conditions of peptide coupling but can be readily removed with moderate acid (e.g., trifluoroacetic acid, TFA), a hallmark of the Boc protection strategy. peptide.com

Nδ,Nω-di-Z Protection : The two benzyloxycarbonyl groups provide robust protection for the side-chain guanidino function. This dual protection effectively neutralizes the high basicity of the guanidino group. thieme-connect.de The Z groups are stable to the acidic conditions used to remove the Boc group but can be cleaved using strong acids or, more commonly, by catalytic hydrogenation. thieme-connect.debachem.com

C-terminal OSu Activation : The N-hydroxysuccinimide ester at the C-terminus makes the compound a potent acylating agent, ready to react with a nucleophilic amine to form a peptide bond efficiently. thieme-connect.de

This trifecta of functionalities makes this compound a powerful tool for incorporating a fully protected arginine residue into a peptide, particularly in fragment condensation strategies common in solution-phase synthesis. thieme-connect.depeptide.com

Compound Information Table

| Compound Name | Abbreviation / Synonym | Key Role/Function |

| Nα-Boc-Nδ,Nω-di-Z-L-arginine N-hydroxysuccinimide ester | This compound | Activated, protected arginine for peptide synthesis |

| tert-Butyloxycarbonyl | Boc | Temporary protecting group for α-amino groups |

| Benzyloxycarbonyl | Z / Cbz | Semi-permanent protecting group for amino groups |

| N-Hydroxysuccinimide ester | NHS ester / OSu | Activating group for carboxyl functions |

| Nα-Boc-Nδ,Nω-di-Z-L-arginine | Boc-Arg(Z)2-OH | Carboxylic acid precursor to this compound peptide.com |

| Tosyl | Tos | Arginine side-chain protecting group peptide.com |

| Nitroarginine | Arg(NO2) | Arginine derivative with a side-chain protecting group peptide.com |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Arginine side-chain protecting group nih.gov |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine side-chain protecting group nih.gov |

| Trifluoroacetic acid | TFA | Reagent for cleaving Boc protecting groups peptide.com |

Physicochemical Properties of the Precursor: Boc-Arg(Z)2-OH

| Property | Value |

| CAS Number | 51219-19-3 |

| Molecular Formula | C27H34N4O8 |

| Molecular Weight | 542.58 g/mol |

| Appearance | Solid |

| Melting Point | ~140 °C (decomposes) |

| Optical Activity | [α]20/D +2.5±0.5°, c = 1% in methanol |

| Data sourced from vendor information for the carboxylic acid precursor, Boc-Arg(Z)2-OH. |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKDQDAGZLXYNM-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Protecting Group Chemistry and Reactivity Principles Involving Boc Arg Z 2 Osu

Orthogonality and Compatibility of Boc and Z Protecting Groups

In the realm of peptide synthesis, the concept of orthogonality is paramount. It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. The combination of the Boc and Z protecting groups is a classic example of an orthogonal protection strategy. masterorganicchemistry.combiosynth.comorganic-chemistry.org

The Boc group is characteristically labile to acidic conditions, typically being removed by treatment with acids like trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com Conversely, the Z group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This differential reactivity allows for the selective removal of the Nα-Boc group to enable peptide chain elongation, while the Z groups on the arginine side chain remain intact, preventing unwanted side reactions.

The compatibility of this protection scheme is crucial. The Z groups effectively mask the highly basic guanidino group of arginine, preventing its interference with coupling reactions. The Boc group, in turn, provides temporary protection for the α-amino group, which is essential for the stepwise assembly of the peptide chain. biosynth.compeptide.com This orthogonal arrangement ensures that the synthetic process can be precisely controlled, leading to the desired peptide sequence with high fidelity.

Selective Deprotection Mechanisms of the Boc Group in Acidic Media

The removal of the Boc group is a critical step in peptide synthesis, allowing for the subsequent coupling of the next amino acid in the sequence. This deprotection is achieved under acidic conditions, and the mechanism proceeds through a well-understood pathway.

The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the ether oxygen then participates in the formation of a more stable, resonance-stabilized intermediate.

This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is subsequently neutralized, often by forming isobutylene (B52900) gas. The carbamic acid intermediate is unstable and readily decomposes, releasing carbon dioxide and liberating the free amine of the amino acid.

The selectivity of this deprotection is a key advantage. The conditions required for Boc removal are mild enough not to affect the more robust Z protecting groups on the arginine side chain, thus preserving the integrity of the side-chain protection during chain elongation. researchgate.net

Cleavage of Benzyloxycarbonyl (Z) Groups via Hydrogenolysis and Acidolysis

While the Z group is stable to the acidic conditions used for Boc deprotection, it can be efficiently removed under different conditions, primarily through catalytic hydrogenolysis or strong acidolysis.

Hydrogenolysis: This is the most common and mildest method for Z group cleavage. total-synthesis.comtaylorfrancis.com The reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source, such as hydrogen gas (H2). total-synthesis.com The mechanism involves the oxidative addition of the benzyl-oxygen bond to the palladium surface. This is followed by the hydrogenolytic cleavage of the carbon-oxygen bond, resulting in the formation of toluene (B28343) and the unstable carbamic acid, which, as in Boc deprotection, decomposes to release the free amine and carbon dioxide. taylorfrancis.com This method is highly efficient and clean, with the byproducts being volatile or easily removed.

Acidolysis: Although less common and requiring harsher conditions than for Boc removal, the Z group can also be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or hydrofluoric acid (HF). biosynth.comontosight.ai The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the conjugate base of the acid on the benzylic carbon. This results in the cleavage of the benzyl-oxygen bond and the formation of a benzyl (B1604629) halide and the carbamic acid, which then decomposes. These strong acidic conditions are typically employed in the final deprotection step of a peptide synthesis, where all protecting groups, including the Z groups and the peptide-resin linkage, are cleaved simultaneously.

Comparative Analysis of Guanidino Protecting Groups for Arginine (e.g., Z, Pbf, Tos, NO2)

| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Z (Benzyloxycarbonyl) | Benzyl-O-CO- | Catalytic Hydrogenolysis (e.g., H2/Pd/C), Strong Acid (e.g., HF, HBr/AcOH) biosynth.comtotal-synthesis.comontosight.ai | Mild cleavage via hydrogenolysis, orthogonal to Boc. masterorganicchemistry.comtotal-synthesis.com | Requires a separate hydrogenolysis step, can be sensitive to catalyst poisoning. |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (e.g., TFA) thermofisher.commdpi.com | Cleaved simultaneously with Boc and resin linkage in Fmoc/tBu strategy, good solubility. thermofisher.com | Can be sterically hindering, potential for side reactions during cleavage. | |

| Tos (Tosyl) | Strong Acid (e.g., HF, TFMSA) peptide.compeptide.com | Stable to TFA, useful in Boc/Bzl strategy. peptide.com | Requires very strong acids for cleavage, can lead to side reactions with tryptophan. peptide.compeptide.com | |

| NO2 (Nitro) | Catalytic Hydrogenolysis, Reduction (e.g., SnCl2), Strong Acid (e.g., HF) peptide.compeptide.comnih.gov | Strong electron-withdrawing nature prevents side reactions like δ-lactam formation. mdpi.comnih.gov | Can lead to ornithine formation as a side product, removal can be sluggish. peptide.compeptide.com |

This table provides a summary of common protecting groups for the arginine side chain and their general characteristics. Specific reaction conditions and outcomes may vary depending on the peptide sequence and other protecting groups present.

Impact of Protecting Group Choice on Peptide Chain Elongation Efficiency

The choice of protecting group for the arginine side chain can have a profound effect on the efficiency of peptide chain elongation. This is due to several factors, including steric hindrance, solubility of the protected amino acid, and the potential for side reactions during coupling and deprotection steps.

For instance, bulky protecting groups like Pbf can sometimes lead to slower or incomplete coupling reactions, especially when incorporated into sterically hindered sequences. thermofisher.com This can result in lower yields and the formation of deletion peptides.

Conversely, the use of the di-Z protected arginine, as in Boc-Arg(Z)2-OSu, can offer advantages in certain contexts. The two Z groups effectively suppress the nucleophilicity of the guanidino group, minimizing side reactions. Research has shown that in some cases, derivatives like Boc-Arg(Z)2-OH can lead to good yields where other protected arginine derivatives result in byproducts. peptide.com

Applications of Boc Arg Z 2 Osu in Strategic Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, relying on the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com Boc-Arg(Z)2-OSu is particularly well-suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS strategy. sigmaaldrich.com

In the Boc/Bzl SPPS approach, the temporary Nα-Boc protecting group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com The permanent side-chain protecting groups, often benzyl-based ethers, esters, and carbamates, must remain stable under these conditions and are cleaved only at the end of the synthesis, usually with strong acids like hydrofluoric acid (HF). peptide.com

The challenge with arginine is the high basicity of its guanidino side chain, which requires robust protection to prevent side reactions. While groups like Tosyl (Tos) are common, they necessitate harsh HF cleavage. The di-Z protection of this compound offers a valuable alternative. The two Z groups effectively mask the nucleophilicity and basicity of the guanidino group. thieme-connect.de Crucially, the Z groups are stable to the repetitive TFA treatments used for Boc removal but can be cleaved under different, milder conditions via catalytic hydrogenolysis (H₂/Pd). This introduces a useful element of orthogonality, allowing for more flexible deprotection strategies, although it is incompatible with peptides containing sulfur-containing amino acids like cysteine or methionine.

The use of pre-activated N-hydroxysuccinimide esters like this compound facilitates efficient coupling reactions, leading to the formation of stable amide bonds with high yields and purity. chemimpex.com The choice of the side-chain protecting group on arginine significantly influences coupling efficiency and the risk of side reactions such as racemization. The di-Z protection has been shown to be superior to other protecting groups like Tosyl (Tos) in minimizing racemization while maintaining high coupling efficiency. Research comparing different arginine protecting group strategies highlights the advantages of the Z group in maintaining peptide integrity during synthesis.

| Protecting Group | Deprotection Condition | Coupling Efficiency | Racemization Risk |

|---|---|---|---|

| Z (dibenzyloxycarbonyl) | H₂/Pd-C | 92-95% | <0.5% |

| Tos (Tosyl) | HF/0°C | 78-82% | 2.1-3.4% |

| Pmc (Pentamethylchromane-6-sulfonyl) | TFA/0°C | 85-88% | 1.2-1.8% |

Data aggregated from comparative studies illustrates the superior performance of Z-protection in minimizing side reactions.

Role in Boc-Strategy SPPS for Arginine Residues

Utilization in Liquid-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, involves carrying out reactions in a homogenous solution. This method allows for the purification of intermediates at various stages, which can be advantageous for producing very pure peptides on a large scale. bachem.com this compound is a valuable reagent in this context, particularly for its activated ester functionality. thieme-connect.debachem.com

Fragment condensation is a powerful LPPS strategy where smaller, protected peptide fragments are synthesized and purified separately before being joined together to form a larger peptide. thieme-connect.de This approach minimizes the cumulative errors of a long stepwise synthesis. This compound is ideally suited for introducing an arginine residue at the C-terminus of one fragment, which will then be coupled to the N-terminus of another. thieme-connect.de For example, a fragment with a free N-terminal amino group can be acylated by this compound in solution. thieme-connect.de The reaction proceeds efficiently due to the OSu active ester, and after the coupling, the newly formed, larger fragment can be purified before subsequent deprotection and condensation steps.

In stepwise LPPS, amino acids are added one by one, similar to SPPS but without the resin support. thieme-connect.de Active esters like this compound are very popular for this methodology because they are stable enough to be isolated and purified but reactive enough to ensure efficient coupling without requiring additional, and sometimes problematic, coupling reagents in the reaction mixture. bachem.com The use of this compound allows for the clean and high-yielding introduction of a di-Z-protected arginine residue into a growing peptide chain in solution. peptide.com

Fragment Condensation Reactions Incorporating this compound

Synthesis of Arginine-Containing Peptides for Biochemical and Biomedical Research

The robust protection and activation offered by this compound make it a key building block for synthesizing complex, arginine-containing peptides for various research applications. chemimpex.com The ability to achieve high purity and yield is critical when producing peptides intended for sensitive biological assays.

One notable application is in the synthesis of peptide-based inhibitors and probes. For instance, Boc-Arg(Z)2-OH, the precursor to the OSu ester, has been successfully used to prepare optically active arginine aldehydes. peptide.com These aldehydes are potent inhibitors of certain proteases. The synthesis using the di-Z protected arginine derivative proceeded in good yields, whereas analogous routes using other protected arginines, such as Boc-Arg(Tos)-OH, resulted mainly in byproducts. peptide.com

Furthermore, this compound and related derivatives are employed in the synthesis of peptide fragments of larger proteins for structural and functional studies. An example includes its application in the solution-phase synthesis of a protected hexapeptide fragment of mammalian glucagon, Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe. peptide.com Such fragments are invaluable tools for studying protein folding, enzyme-substrate interactions, and developing new therapeutic leads.

Design and Synthesis of Specific Peptide Sequences with Arginine

The design of synthetic routes for arginine-containing peptides requires careful consideration of protecting group strategies to prevent side reactions at the guanidino group of the arginine side chain. The use of Nα-Boc and Nω,N'ω-bis(benzyloxycarbonyl) (Z) protecting groups in Boc-Arg(Z)2-OH, and its activated form this compound, offers a robust solution for this challenge. thieme-connect.depeptide.com The two Z groups on the guanidino function significantly decrease its basicity and nucleophilicity, thereby minimizing unwanted side reactions during peptide coupling. thieme-connect.de

This compound is particularly advantageous in solution-phase peptide synthesis for the preparation of intermediate fragments. thieme-connect.de The N-hydroxysuccinimide (OSu) ester provides a reactive "active ester" that facilitates efficient coupling with the free amino group of another amino acid or peptide fragment, often without the need for additional coupling reagents. bachem.com This method is exemplified in the synthesis of complex peptides where controlled, stepwise elongation of the peptide chain is necessary. For instance, Z-Arg(Z)2-OSu, a related derivative, has been successfully used in the synthesis of a fragment of the peptide sequence Z-Arg(Z)2-Glu(OtBu)-Arg-Lys(Boc)-OH. thieme-connect.de

The stability of the Arg(Z)2 moiety under the acidic conditions required for Boc-group removal (e.g., using trifluoroacetic acid, TFA) is a key feature of this strategy. peptide.com This orthogonality allows for the selective deprotection of the Nα-amino group for subsequent chain elongation while the guanidino group remains fully protected. biosynth.comresearchgate.net

Table 1: Research Findings on the Synthesis of Specific Arginine-Containing Peptides

| Peptide/Fragment Synthesized | Arginine Derivative Used | Synthesis Strategy | Key Findings & Advantages | Reference |

| Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe | Boc-Arg(Z)2-OH | Solution-phase synthesis | Demonstrates the utility of Boc-Arg(Z)2-OH for incorporating arginine with full side-chain protection. | peptide.com |

| Z-Arg(Z)2-Glu(OtBu)-Arg-Lys(Boc)-OH | Z-Arg(Z)2-OSu | Solution-phase fragment condensation | Highlights the use of the OSu active ester for efficient coupling of arginine-containing fragments. thieme-connect.de | thieme-connect.de |

| Bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) | Dts-Arg(Boc)2-OH (related strategy) | Solid-phase peptide synthesis (SPPS) | Illustrates an alternative dual-protection strategy for arginine in the synthesis of a biologically active peptide. | mdpi.com |

Incorporation into Peptide Analogues and Mimetics

The synthesis of peptide analogues and mimetics often involves the introduction of non-standard amino acids or modifications to existing ones to enhance stability, potency, or bioavailability. diva-portal.org this compound is a valuable tool in this context, enabling the precise placement of arginine or its mimics within a modified peptide backbone.

The full protection of the arginine side chain is crucial when synthesizing peptide analogues where other reactive functionalities are present or when specific chemical modifications are intended for other parts of the molecule. peptide.com For example, in the creation of peptidomimetics, where the peptide backbone is altered, the robust protection of the Arg(Z)2 group ensures its integrity throughout multi-step synthetic sequences. diva-portal.org

Furthermore, the development of peptide analogues can involve strategies like macrocyclization to constrain the peptide's conformation. uq.edu.au In such syntheses, having a fully protected and relatively non-reactive arginine side chain is advantageous to prevent interference with the cyclization reaction. While studies have shown that bulky side chains like Arg(Pbf) can sometimes hinder cyclization efficiency, the use of the (Z)2 protecting group offers an alternative that can influence the conformational properties and reactivity of the peptide precursor. acs.org

Table 2: Application of Arginine Derivatives in Peptide Analogues and Mimetics

| Analogue/Mimetic Type | Arginine Derivative/Strategy | Purpose of Modification | Key Research Insight | Reference |

| Aza-peptides | N,N′-di-Boc-1H-pyrazole-1-carboxamidine for guanidinylation | Introduction of aza-amino acids to create peptide backbone mimics. | Demonstrates a method for creating aza-Arg analogues, a type of peptidomimetic. | nih.gov |

| Cyclic Peptides | Fmoc-Arg(Pbf)-OH | To create conformationally constrained peptide analogues with potentially improved properties. | Highlights the importance of side-chain protection in complex syntheses like macrocyclization. acs.org | acs.org |

| Peptidomimetics with Imidazole Scaffolds | General peptidomimetic design strategies | To replace parts of the peptide structure with non-peptidic scaffolds to improve drug-like properties. | Emphasizes the goal of transforming bioactive peptides into more stable and bioavailable molecules. | diva-portal.org |

Application in Combinatorial Chemistry for Peptide Library Generation

Combinatorial chemistry, particularly the "one-bead-one-compound" (OBOC) method, is a powerful technique for generating vast libraries of peptides for drug discovery and other applications. ucdavis.edupnas.orgresearchgate.net In the synthesis of peptide libraries using solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful construction of thousands to millions of unique peptide sequences simultaneously. soton.ac.ukpeptide.com

Boc-Arg(Z)2-OH, and by extension its activated OSu form, can be integrated into Boc-based SPPS protocols for library generation. The Boc/Bzl protecting group strategy is a well-established method in SPPS, where the Nα-Boc group is temporarily used and removed with moderate acid (like TFA), while more stable benzyl-type side-chain protecting groups (like Z) are cleaved at the end of the synthesis with strong acid (like HF). peptide.compeptide.com The use of Arg(Z)2 fits within this orthogonal scheme, ensuring that the arginine side chain remains protected throughout the iterative coupling and deprotection cycles of library synthesis. biosynth.comresearchgate.net

The generation of diverse peptide libraries allows for the screening of millions of compounds to identify ligands for specific biological targets. pnas.orgacs.org The successful synthesis of these libraries relies on high-fidelity coupling reactions at each step. The use of pre-activated amino acid derivatives like this compound can contribute to driving these reactions to completion, which is essential for minimizing deletion sequences and ensuring the quality of the library. While Fmoc-based chemistry is now more common for SPPS, Boc-based strategies remain relevant, particularly for specific applications or when certain side-chain protection schemes are required. bachem.comnih.gov

Table 3: Use of Arginine Derivatives in Combinatorial Peptide Library Synthesis

| Library Type | Synthesis Strategy | Role of Arginine Derivative | Key Outcome | Reference |

| One-Bead-One-Compound (OBOC) Library | Boc-based Solid-Phase Peptide Synthesis | Boc-Arg(Z)2-OH can be used as the arginine building block in a Boc/Bzl protection strategy. | Generation of a large number of individual peptide sequences on separate beads for high-throughput screening. | ucdavis.edupeptide.com |

| Peptide-Encoded Combinatorial Library | Orthogonal Boc and Fmoc chemistries on the same bead | Allows for the synthesis of a coding peptide (sequenced to identify the compound) and a test compound on the same bead. | A method to "decode" the structure of active compounds found in a library screening. | pnas.org |

| Phage-Displayed Peptide Libraries | Genetic encoding of peptides | While a biological method, the chemical principles of side-chain protection are relevant for post-translational modifications. | Creation of vast libraries of peptides displayed on bacteriophages for screening against various targets. | acs.org |

Mechanistic and Kinetic Investigations of Reactions Involving Boc Arg Z 2 Osu

Elucidation of Amide Bond Formation Mechanisms via N-Hydroxysuccinimide Esters

The formation of a peptide bond using an N-hydroxysuccinimide (NHS) ester, such as Boc-Arg(Z)2-OSu, is a well-established method in chemical peptide synthesis. wikipedia.orgglobalresearchonline.net The process involves the acylation of a free amino group (typically the N-terminus of a growing peptide chain) by the active ester. The mechanism proceeds through a two-step, addition-elimination pathway. thieme-connect.de

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the active ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. thieme-connect.de The breakdown of this intermediate is the rate-limiting step of the reaction, which results in the formation of the stable amide (peptide) bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct. thieme-connect.de Because HOSu is water-soluble, it can be easily removed from the reaction mixture during workup. researchgate.net

Activation: The parent amino acid, Boc-Arg(Z)2-OH, is first reacted with N-hydroxysuccinimide, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the stable, isolable active ester, this compound. globalresearchonline.netthieme-connect.de

Coupling: The purified this compound is then introduced to the N-terminally deprotected peptide, where the nucleophilic amine attacks the ester to form the new peptide bond. thieme-connect.de

This method is widely used because the NHS esters are sufficiently reactive to ensure efficient coupling while being stable enough for purification and storage, thus minimizing side reactions associated with in-situ activation methods. bachem.com

Stereochemical Integrity and Prevention of Racemization During Coupling

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during peptide synthesis, as racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.govuni-kiel.de The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate, which occurs when the activated carboxyl group is attacked by the backbone carbonyl oxygen of the same amino acid residue. globalresearchonline.netuni-kiel.de The Cα-proton of this oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.

The use of a urethane-based Nα-protecting group, such as the tert-butyloxycarbonyl (Boc) group in this compound, is a critical strategy for suppressing racemization. nih.govwiley-vch.de Unlike acyl-type protecting groups, the urethane (B1682113) linkage significantly reduces the tendency for oxazolone formation. The electronic nature of the Boc group disfavors the cyclization reaction required to form the racemization-prone intermediate. nih.gov While racemization is not entirely eliminated, it is substantially minimized compared to other protection strategies, especially for amino acids that are not particularly susceptible to this side reaction. nih.govpeptide.com

For arginine, proper side-chain protection is also crucial to prevent side-chain-catalyzed racemization. peptide.com The use of two benzyloxycarbonyl (Z) groups on the guanidino function helps to mask its basicity, further contributing to the preservation of optical purity during the coupling step. thieme-connect.de

| Nα-Protecting Group | Protecting Group Type | Coupling Conditions | Extent of Racemization (% D-isomer) | Reference |

|---|---|---|---|---|

| Benzoyl (Bz) | Acyl | DCC, 1 eq. base | High (~35%) | uni-kiel.de |

| Boc | Urethane | DCC, 1 eq. base | Low (<1%) | nih.gov |

| Fmoc | Urethane | DCC/HOBt, 1 eq. base | Very Low (<0.5%) | nih.gov |

Analysis of Side Reactions and By-Product Formation During Acylation

A potential side reaction during peptide coupling is the formation of impurities arising from self-condensation of the activated amino acid. If the Nα-Boc group of this compound were to be prematurely cleaved, the resulting free amine could react with another molecule of the active ester, leading to the formation of a dipeptide impurity (Boc-Arg(Z)2-Arg(Z)2-...). This can be minimized by using carefully controlled, anhydrous conditions and ensuring that the Nα-deprotection of the peptide chain is complete before the active ester is introduced.

Another source of oligopeptide impurities is the incomplete coupling of this compound to the peptide chain, resulting in "deletion sequences" where the arginine residue is missing. wikipedia.org To drive the reaction to completion and minimize these impurities, an excess of the acylating agent (this compound) is typically used, often between 1.5 and 3 equivalents relative to the peptide-resin. wikipedia.org Any unreacted active ester and the HOSu byproduct are then removed in subsequent washing steps.

The side chain of arginine contains a highly basic and nucleophilic guanidino group (pKa ≈ 12.5), which must be protected to prevent undesirable side reactions. thieme-connect.deresearchgate.net An unprotected guanidinium (B1211019) group can be acylated by the activated carboxyl group, leading to a branched peptide. Furthermore, it can catalyze intramolecular cyclization of the activated arginine residue to form a δ-lactam, a common side reaction. thieme-connect.deethz.ch

In this compound, the guanidino group is protected by two benzyloxycarbonyl (Z) groups. This dual protection effectively masks the nucleophilicity and basicity of the side chain. thieme-connect.de The electron-withdrawing nature of the Z groups significantly reduces the risk of side-chain acylation and other unwanted reactions under standard coupling conditions. While this protection is robust, extremely reactive acylating agents, such as symmetric anhydrides, have been reported to cause some level of Nω'-acylation, though this is not a concern when using the pre-formed OSu ester for coupling. thieme-connect.de The orthogonality of the protecting groups is a key feature; the Nα-Boc group is cleaved by mild acid (e.g., TFA), while the Arg(Z)2 groups are stable to these conditions and are typically removed later by catalytic hydrogenolysis. thieme-connect.dealchemyst.co.uk

Formation of Dipeptide and Oligopeptide Impurities

Kinetic Studies of this compound Acylation Reactions

While specific, detailed kinetic data for the acylation reactions of this compound are not extensively documented in publicly available literature, the kinetics can be understood from the general principles governing active ester couplings. The rate of the reaction is influenced by the intrinsic reactivity of the active ester, the nucleophilicity of the amine, steric hindrance, and the reaction conditions.

N-hydroxysuccinimide esters represent a good balance between reactivity and stability. They are more reactive than nitrophenyl (ONp) esters but less reactive than pentafluorophenyl (OPfp) esters. This moderate reactivity ensures a smooth and controllable coupling reaction, minimizing side reactions that can occur with highly reactive agents. The rate-limiting step is the breakdown of the tetrahedral intermediate formed after the nucleophilic attack. thieme-connect.de

The reaction rate is typically first-order with respect to both the active ester and the amine. Factors that increase the rate of reaction include higher concentrations of reactants and the use of a non-protic polar solvent that can stabilize charged intermediates.

| Active Ester Type | Abbreviation | Relative Half-Life of Aminolysis (t1/2) | Leaving Group pKa | Reference |

|---|---|---|---|---|

| p-Nitrophenyl ester | -ONp | Hours | 7.1 | thieme-connect.de |

| N-Hydroxysuccinimide ester | -OSu | Minutes to Hours | 4.5 | thieme-connect.de |

| Pentafluorophenyl ester | -OPfp | Seconds to Minutes | ~5.5 | thieme-connect.de |

Note: Relative reactivities are approximate and highly dependent on specific substrates and reaction conditions.

Influence of Solvent Systems and Additives on Reaction Outcomes

The choice of solvent and the use of additives can significantly impact the efficiency, rate, and side-product profile of coupling reactions involving this compound.

Solvent Systems: The ideal solvent should dissolve all reactants, swell the resin in solid-phase synthesis, and be inert to the reaction conditions. bachem.com Polar aprotic solvents are generally preferred for peptide coupling.

Dimethylformamide (DMF): A common and effective solvent due to its high polarity and excellent solvating properties for peptides. bachem.com

N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point, sometimes used to disrupt peptide aggregation. bachem.com

Dichloromethane (B109758) (DCM): A less polar solvent, often used in combination with DMF or for specific steps like Boc-deprotection. peptide.com

Tetrahydrofuran (THF): An alternative solvent, but its lower polarity may result in slower reaction rates for some couplings. globalresearchonline.net

The hydrolytic stability of the active ester can also be influenced by the solvent. While OSu esters are relatively stable, prolonged exposure to residual water in solvents like DMF can lead to hydrolysis back to the carboxylic acid, reducing the coupling efficiency. csic.es

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvating power, most common choice. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Good for aggregated sequences, higher boiling point. |

| Dichloromethane (DCM) | 9.1 | 40 | Lower polarity, often used for deprotection or washes. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Moderate polarity, can be used for less demanding couplings. |

Additives: While this compound is a pre-activated reagent, additives are sometimes incorporated into the coupling step. A non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is often required. peptide.com After the Nα-Boc group of the peptide chain is removed with an acid like TFA, the resulting ammonium (B1175870) salt must be neutralized to the free amine to render it nucleophilic for the subsequent coupling reaction. The addition of a base achieves this neutralization in situ. peptide.com Careful control of the amount of base is necessary, as excess base can increase the risk of side reactions, including racemization.

Innovations and Advanced Derivatization Strategies with Boc Arg Z 2 Osu

Development of Novel Arginine-Derived Synthons for Chemical Biology

The structural framework of Boc-Arg(Z)2-OSu has inspired the creation of a diverse array of arginine-derived synthons tailored for specific applications in chemical biology. Researchers have leveraged the core structure to introduce modifications that enable the exploration of protein-protein interactions and enzyme-substrate binding. The development of these novel synthons often involves altering the protecting group strategy or modifying the arginine side chain itself to create analogues with unique properties.

One key area of innovation is the synthesis of arginine mimics. These artificial amino acids are designed to retain the high pKa of the guanidino group, which is crucial for interactions with negatively charged biological targets, while potentially offering altered conformational properties or resistance to enzymatic degradation. massey.ac.nz For instance, synthons have been developed where the chiral α-carbon is replaced by an amide group, creating a non-stereocentric building block that still presents the critical guanidino functionality. massey.ac.nz

Furthermore, the principles behind the protection scheme of this compound have been adapted to create synthons for incorporating non-natural or modified arginine residues into peptides. This includes the preparation of arginine derivatives with fluorescent tags or other reporter groups, facilitating studies on peptide localization and dynamics within biological systems.

Strategies for Site-Specific Chemical Modification of Peptides Incorporating Arginine

The incorporation of arginine residues into peptides using reagents like this compound provides opportunities for subsequent site-specific modifications. The guanidino group of arginine, once deprotected, can be a target for chemical derivatization, although its high nucleophilicity presents challenges. thieme-connect.de Strategies to achieve site-specificity often rely on the careful orchestration of protecting groups during the synthesis.

A prevalent approach involves the use of orthogonal protecting groups, where different protecting groups on various functional groups of the peptide can be removed under distinct conditions. peptide.combiosynth.com For example, while the Boc group is acid-labile, other protecting groups sensitive to different reagents (e.g., base-labile or photolabile groups) can be used on other amino acid side chains. peptide.comuwec.edu This allows for the selective deprotection and modification of a specific site while the rest of the peptide remains protected.

Recent advancements have focused on developing methods for the direct modification of the peptide backbone itself, which can significantly impact the peptide's conformation and biological activity. researchgate.net While most modifications target side chains, techniques are emerging to alter the amide bonds of the peptide backbone, offering a new dimension for fine-tuning peptide properties. researchgate.net

Orthogonal Deprotection Schemes in Multi-Functionalized Biomolecules

The concept of orthogonal protection is fundamental to the synthesis of complex, multi-functionalized biomolecules, and this compound plays a significant role within this paradigm. peptide.combiosynth.com In a typical Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, the Boc group serves as a temporary Nα-protecting group, removed by moderate acid (e.g., TFA), while benzyl-based side-chain protecting groups (like the Z groups on arginine) require stronger acids (e.g., HF) for cleavage. peptide.compeptide.com This difference in lability, though not strictly orthogonal, provides a practical level of selectivity. peptide.comiris-biotech.de

For true orthogonality, a combination of protecting groups with entirely different cleavage mechanisms is employed. biosynth.com A common orthogonal scheme is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, where the base-labile Fmoc group protects the α-amino group, and acid-labile t-butyl-based groups protect the side chains. biosynth.comiris-biotech.de While this compound is primarily associated with Boc-based strategies, the principles of its design have informed the development of arginine derivatives compatible with Fmoc chemistry. For instance, arginine can be protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is readily cleaved by TFA, making it suitable for the Fmoc/tBu approach. acs.org

The strategic use of orthogonal protecting groups such as Alloc (allyloxycarbonyl), which is removed by palladium catalysis, in conjunction with acid-labile and base-labile groups, allows for the precise, stepwise deprotection and modification of multiple sites within a single molecule. uwec.edunih.gov This level of control is crucial for constructing highly complex biomolecules with defined architectures and functionalities.

Exploration of this compound in Non-Peptidic Organic Synthesis

While the primary application of this compound is in peptide synthesis, its utility extends to the broader field of organic synthesis. The activated N-hydroxysuccinimide (OSu) ester is a versatile acylating agent for introducing the protected arginine moiety onto various amine-containing molecules. thieme-connect.de This has been exploited in the development of peptidomimetics and other small molecules where the guanidinium (B1211019) group is a key pharmacophore.

For example, the synthesis of arginase inhibitors, which are of interest for treating a range of diseases, can involve the use of arginine building blocks. mdpi.com The protected and activated nature of this compound makes it a suitable starting material for constructing complex inhibitors that mimic the natural substrate of the enzyme.

Furthermore, the fundamental reactions involving this compound, such as the acylation of primary and secondary amines, are applicable to a wide range of organic transformations. The principles of protection and activation embodied in this compound can be adapted for the synthesis of diverse molecular scaffolds beyond the realm of peptides.

Adaptations for Automated and Continuous Flow Synthesis Platforms

The demand for synthetic peptides in research and drug development has driven the evolution of automated synthesis platforms. This compound and its parent acid, Boc-Arg(Z)2-OH, are well-suited for use in automated solid-phase peptide synthesis (SPPS). In automated SPPS, the repetitive cycles of deprotection, washing, and coupling are performed by a machine, significantly increasing the efficiency and throughput of peptide production. bachem.com

Analytical Research Methodologies for the Study of Boc Arg Z 2 Osu and Its Synthetic Pathways

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is an indispensable tool for the real-time monitoring of the synthesis of Boc-Arg(Z)2-OSu and for the final assessment of its purity. The primary techniques employed are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for qualitatively tracking the progress of a reaction. For instance, during the conversion of Boc-Arg(Z)2-OH to this compound, TLC can be used to visualize the consumption of the starting carboxylic acid and the appearance of the activated ester product. By spotting the reaction mixture alongside standards of the starting material on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the different components are separated based on their polarity. The spots are then visualized, typically under UV light or by staining, allowing for a quick assessment of the reaction's completion.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase (RP-HPLC) mode, is the gold standard for both qualitative and quantitative analysis of this compound. It is used to monitor the progress of the activation reaction and to determine the purity of the final product with high resolution.

During synthesis, small aliquots of the reaction mixture can be injected into the HPLC system to track the disappearance of the Boc-Arg(Z)2-OH peak and the emergence of the this compound peak. For final purity assessment, a detailed analysis of the chromatogram allows for the identification and quantification of the main product versus any residual starting materials or by-products. Typical conditions for the analysis of such protected amino acids involve a C18 column and a gradient elution system. rsc.orgrsc.orgrsc.org

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Typical Value | Purpose |

| Column | Reverse-Phase C18, 250 x 4.6 mm, 5 µm particle size | Provides excellent separation of non-polar to moderately polar compounds like protected amino acids. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in deionized water | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile | The organic component of the mobile phase. rsc.org |

| Gradient | 5% to 95% B over 15-20 minutes | Gradually increases the organic content to elute compounds with increasing hydrophobicity. rsc.org |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate ensuring good separation efficiency and run time. rsc.org |

| Detection | UV at 214 nm and 254 nm | The peptide bond absorbs around 214 nm, while the Z (benzyloxycarbonyl) groups absorb strongly at 254 nm. rsc.org |

Spectroscopic Characterization for Structural Confirmation of Synthetic Products and Intermediates

Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are crucial for the unambiguous structural elucidation of this compound and its precursor, Boc-Arg(Z)2-OH.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of all hydrogen atoms in the molecule. For this compound, the spectrum would confirm the presence of all key functional groups:

Boc Group: A characteristic singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. rsc.org

Arginine Side Chain: Multiplets for the β, γ, and δ methylene (B1212753) protons of the arginine backbone.

Z Groups: Signals in the aromatic region (typically 7.3-7.4 ppm) for the ten protons of the two benzyl (B1604629) rings, and singlets for the four benzylic (CH₂) protons. rsc.org

OSu Group: A characteristic singlet around 2.8-2.9 ppm for the four equivalent protons of the succinimide (B58015) ring.

α-Proton: A multiplet for the α-proton of the arginine residue.

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by providing signals for each unique carbon atom. This helps confirm the carbon skeleton of the molecule, including the carbonyl carbons of the Boc, Z, and ester groups, as well as the carbons of the aromatic rings and the aliphatic side chain. rsc.orgamazonaws.com The presence of signals corresponding to the succinimide ester moiety is a key indicator of successful synthesis.

Table 2: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (t-Butyl) | ~1.45 | Singlet | 9H |

| Arginine β, γ, δ-CH₂ | 1.6 - 1.9, 3.2 - 3.4 | Multiplets | 6H |

| OSu Ring CH₂ | ~2.85 | Singlet | 4H |

| Arginine α-CH | ~4.4 | Multiplet | 1H |

| Z Group CH₂ (benzylic) | ~5.15 | Singlet | 4H |

| Z Group Aromatic | ~7.35 | Multiplet | 10H |

Mass Spectrometry Applications in Reaction Progress and Product Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds, providing definitive confirmation of product identity. Electrospray Ionization (ESI) is the most common method for analyzing protected amino acids and peptides.

During the synthesis of this compound from Boc-Arg(Z)2-OH, ESI-MS can be used to track the reaction. Analysis of the reaction mixture would show a decrease in the ion signal corresponding to the starting material (Boc-Arg(Z)2-OH, C₂₇H₃₄N₄O₈, MW: 542.58) and an increase in the signal for the product (this compound, C₃₁H₃₇N₅O₁₀, MW: 639.65).

For final product confirmation, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. For example, in the synthesis of a similar compound, Boc-L-Arg(Boc)2-OSu, ESI-MS was used to identify the product ion at m/z = 572.25 [M+H]⁺. google.com A similar analysis for this compound would be expected to yield a prominent ion at approximately m/z 640.25 [M+H]⁺.

Advanced Analytical Techniques for Quantifying By-products and Stereoisomeric Purity

Beyond basic purity, advanced analytical methods are required to quantify specific impurities that can affect the quality of subsequent peptide synthesis, namely by-products and stereoisomers.

Quantifying By-products: The primary by-products in the synthesis of this compound are typically unreacted Boc-Arg(Z)2-OH and by-products formed from the decomposition of the activating agent (e.g., dicyclohexylurea if DCC is used). RP-HPLC is the main technique for this analysis. researchgate.net By creating a calibration curve with a known concentration of the potential by-product, its quantity in the final product mixture can be accurately determined from the integrated area of its corresponding peak in the chromatogram.

Stereoisomeric Purity: A critical quality attribute for any chiral building block used in peptide synthesis is its enantiomeric purity. The activation of the carboxylic acid to form the OSu ester is a step where racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers) can occur. Assessing the level of the D-isomer is crucial.

One common method involves the coupling of the amino acid derivative to a chiral resolving agent, followed by analysis using standard chromatography. For instance, the this compound can be reacted with a pure enantiomer of another amino acid ester (e.g., L-Alanine methyl ester) to form diastereomeric dipeptides (L-Arg-L-Ala vs. D-Arg-L-Ala). These diastereomers have different physical properties and can be separated and quantified using standard RP-HPLC. nih.gov Alternatively, specialized chiral HPLC columns can be used to directly separate the enantiomers of the precursor, Boc-Arg(Z)2-OH, to ensure the chiral integrity of the starting material. chemistrydocs.commdpi.com

Future Research Directions and Perspectives for Boc Arg Z 2 Osu Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate its environmental impact, which is often characterized by the use of hazardous solvents and excess reagents. researchgate.net Future research concerning Boc-Arg(Z)2-OSu will likely focus on developing more sustainable and eco-friendly synthetic routes. This involves a multi-pronged approach targeting solvent replacement, atom economy, and waste reduction.

Current peptide synthesis methods, including those utilizing this compound, heavily rely on solvents like dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to their toxicity. researchgate.net A key research direction is the substitution of such solvents with greener alternatives. acs.org The ideal green solvent for the synthesis of this compound and its application in peptide synthesis should possess favorable properties such as high solubility for reagents, compatibility with reaction conditions, and ease of recycling. acs.org Propylene (B89431) carbonate has been identified as a potential green polar aprotic solvent that could replace dichloromethane (B109758) and DMF in both solution- and solid-phase peptide synthesis. bachem.com

The development of methods that avoid hazardous reagents is also a priority. For instance, avoiding the use of expensive and environmentally impactful catalysts like palladium-on-carbon, traditionally used for the removal of Z-groups, is a significant step towards greener synthesis. google.com Research into alternative deprotection strategies that are both efficient and environmentally benign will be crucial.

The following table summarizes key green chemistry metrics that will guide the development of sustainable synthetic routes for this compound:

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy (AE) | The measure of the efficiency of a chemical reaction in converting atoms from reactants to the desired product. | Optimizing reactions to maximize the incorporation of starting material atoms into the this compound structure. researchgate.net |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Aiming for a lower E-Factor by minimizing byproducts and solvent waste in the synthesis process. researchgate.net |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the final product. | Reducing the overall material input for the synthesis of this compound to improve process efficiency and reduce environmental impact. researchgate.net |

| Solvent Selection | Choosing solvents with low environmental impact, toxicity, and high recyclability. | Replacing traditional hazardous solvents like DMF with greener alternatives such as propylene carbonate or 2-methyltetrahydrofuran. acs.orgbachem.com |

Computational Chemistry Approaches to Optimize Reactivity and Selectivity

Computational chemistry offers powerful tools to gain a deeper understanding of the reactivity and selectivity of molecules like this compound at an atomic level. Future research will increasingly leverage these methods to optimize its performance in peptide synthesis and to predict its behavior in various chemical environments.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reaction mechanisms involving this compound. For instance, DFT can elucidate the energetics of the coupling reaction, helping to identify the most favorable reaction pathways and transition states. This understanding can guide the rational design of more efficient coupling reagents and reaction conditions.

Molecular Dynamics (MD) simulations provide a means to study the conformational dynamics of this compound and its interaction with other molecules, such as the growing peptide chain and the solvent. MD simulations can reveal how the protecting groups influence the molecule's conformation and steric hindrance, which are critical factors affecting coupling efficiency. biotage.com By simulating the peptide synthesis process, researchers can predict potential challenges, such as aggregation, and devise strategies to mitigate them.

A key area of investigation will be the comparative analysis of different protecting group strategies using computational methods. For example, computational studies can compare the stability and cleavage of the dual benzyloxycarbonyl (Z) groups in this compound with other arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.gov Such studies can provide insights into the advantages and disadvantages of different protection schemes, aiding in the selection of the most appropriate protecting group for a specific synthetic target.

The following table outlines potential computational studies and their expected outcomes for this compound:

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Analysis of the electronic structure and reaction mechanism of this compound coupling. | Prediction of reaction kinetics and identification of key intermediates and transition states, leading to optimized reaction conditions. |

| Molecular Dynamics (MD) Simulation | Study of the conformational flexibility and intermolecular interactions of this compound during peptide synthesis. | Understanding of how the protecting groups affect steric hindrance and solubility, aiding in the prevention of side reactions like racemization and aggregation. biotage.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of the enzymatic or chemical cleavage of the Z and Boc protecting groups. | Detailed understanding of the deprotection mechanism, facilitating the design of more efficient and selective cleavage conditions. |

| Comparative Modeling | In-silico comparison of the properties of this compound with other protected arginine derivatives. | Rational selection of the optimal protecting group strategy based on predicted stability, reactivity, and potential for side reactions. nih.gov |

Expansion of Applications in Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound, particularly the fully protected arginine side chain, make it a valuable tool for applications beyond traditional peptide synthesis. Future research is set to expand its use in the burgeoning fields of chemical biology and materials science, where precise control over chemical functionality is paramount.

In chemical biology, this compound can be utilized for the site-specific modification of proteins and other biomolecules. The activated N-hydroxysuccinimide (OSu) ester allows for efficient conjugation to primary amines under mild conditions. researchgate.net The dual Z-protection of the guanidinium (B1211019) group ensures that its high nucleophilicity is masked during conjugation, preventing unwanted side reactions. This enables the introduction of arginine residues with their inherent biological recognition properties onto various scaffolds for applications in targeted drug delivery and the development of novel therapeutic agents. researchgate.net

The functionalization of biomaterials is another promising area for the application of this compound. The surface modification of materials with peptides containing arginine can significantly enhance their biocompatibility and cellular interaction. researchgate.net For example, this compound can be used to synthesize peptides that are then grafted onto the surface of polymers or nanoparticles. nih.gov These arginine-functionalized materials could find use in tissue engineering, as scaffolds that promote cell adhesion and growth, or in the development of advanced drug delivery systems. nih.gov

Furthermore, the incorporation of arginine residues into stimuli-responsive polymers and hydrogels is an exciting avenue of research. The guanidinium group's charge can be exploited to create materials that respond to changes in pH or ionic strength. nih.gov By using this compound to introduce protected arginine units into a polymer backbone, followed by deprotection, materials with tunable properties can be designed for applications such as controlled release systems and biosensors. nih.gov

The table below highlights potential applications of this compound in these emerging fields:

| Field | Application | Rationale for Using this compound |

| Chemical Biology | Site-specific protein modification | The OSu ester allows for efficient amine conjugation, while the dual Z-protection prevents side reactions at the guanidinium group. researchgate.net |

| Targeted Drug Delivery | Functionalization of drug carriers with arginine-containing peptides | Arginine residues can act as targeting ligands for specific cell surface receptors. researchgate.net |

| Materials Science | Surface functionalization of biomaterials | Introduction of arginine to material surfaces can improve biocompatibility and promote cell adhesion. researchgate.net |

| Tissue Engineering | Development of peptide-based hydrogels and scaffolds | Arginine-containing peptides can be cross-linked to form hydrogels with tunable mechanical and biological properties. nih.gov |

| Stimuli-Responsive Polymers | Creation of smart materials that respond to pH or ionic strength | The charge of the deprotected guanidinium group can be used to trigger changes in polymer conformation or solubility. nih.gov |

| Peptide-Based Nanomaterials | Self-assembly of peptide-polymer conjugates | The inclusion of arginine can influence the self-assembly behavior and the properties of the resulting nanomaterials. uttyler.edu |

Q & A

Q. What is the synthetic pathway for Boc-Arg(Z)₂-OSU, and what parameters influence its yield and purity?

Boc-Arg(Z)₂-OSU is synthesized by treating α-alkoxycarbonyl-protected ornithine derivatives with S-methylisothiourea variants (e.g., Z(2Cl) or Z(2Br)) under controlled conditions. Key steps include:

- Reagent selection : Use of N,N’-[Z(2Cl)]₂-S-methylisothiourea for regioselective protection of ω- and ω’-amines .

- Purification : Reverse-phase HPLC or column chromatography to isolate the product, ensuring >95% purity.

- Critical parameters : Temperature (0–4°C for coupling), solvent polarity (DMF for solubility), and reaction time (12–24 hours) to minimize side reactions.

Q. How does Boc-Arg(Z)₂-OSU function in solid-phase peptide synthesis (SPPS)?

This compound introduces doubly protected arginine residues into peptide chains:

- Boc group : Protects the α-amine during elongation, removable via TFA cleavage.

- Z groups (Z(2Cl)/Z(2Br)) : Protect ω- and ω’-amines, requiring hydrogenolysis (H₂/Pd) or strong acids (HF) for deprotection .

- Coupling efficiency : Activated as an OSu ester, it reacts with peptide N-termini in DMF with HOBt/DIC, minimizing racemization .

Advanced Research Questions

Q. How can coupling efficiency of Boc-Arg(Z)₂-OSU be optimized in sterically hindered peptide sequences?

Steric hindrance in branched or cyclic peptides reduces coupling yields. Mitigation strategies include:

- Coupling reagents : Switch from DIC/HOBt to HATU or PyAOP for enhanced activation .

- Solvent optimization : Use DCM:DMF (1:1) to balance solubility and reactivity.

- Microwave-assisted synthesis : Apply 30-second microwave pulses (50°C) to accelerate kinetics .

- Post-coupling analysis : Monitor by Kaiser test or MALDI-TOF MS to confirm successful incorporation .

Q. What analytical methods validate the structural integrity of Boc-Arg(Z)₂-OSU and its peptide conjugates?

| Technique | Purpose | Example Data |

|---|---|---|

| NMR (¹H/¹³C) | Confirm regioselective Z-group attachment | δ 7.3–7.5 ppm (Z-group aromatic protons) |

| HPLC | Assess purity pre/post cleavage | Retention time shift after TFA deprotection |

| HRMS | Verify molecular weight | [M+H]⁺ = 689.3 (calculated for C₂₇H₃₆N₄O₈S) |

| Amino acid analysis | Quantify arginine incorporation | Post-hydrolysis HPLC quantification |

Q. How to address contradictions in bioactivity data for Boc-Arg(Z)₂-OSU-derived peptides?

Discrepancies may arise from:

- Deprotection inefficiency : Residual Z groups alter peptide conformation. Validate via Edman degradation or FT-IR .

- Batch variability : Re-test synthesis intermediates (e.g., Boc-Orn(Z)-OH) for purity.

- Assay conditions : Compare bioactivity under standardized buffers (e.g., Tris vs. PBS) and temperatures .

Methodological Guidance for Experimental Design

Q. What strategies ensure reproducibility in SPPS using Boc-Arg(Z)₂-OSU?

- Documentation : Record exact molar ratios (e.g., 1.2:1 reagent:resin substitution) and coupling times.

- Quality control : Pre-activate the OSu ester for 5 minutes before resin addition .

- Controlled deprotection : Use HF:anisole (9:1) at −10°C for Z-group removal to prevent side-chain oxidation .

Q. How to design kinetic studies for enzyme substrates synthesized with Boc-Arg(Z)₂-OSU?

For fluorogenic substrates (e.g., furin cleavage assays):

- Substrate design : Incorporate a quenched fluorophore (e.g., Abz/Dnp) adjacent to the cleavage site.

- Kinetic parameters : Calculate Kₘ and kcat using Lineweaver-Burk plots under varying substrate concentrations (e.g., 1–50 µM) .

- Control experiments : Test against protease inhibitors (e.g., leupeptin) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.